2-chloro-1,4-dimethyl-1H-benzo[d]imidazole
Overview
Description
“2-chloro-1,4-dimethyl-1H-benzo[d]imidazole” is a chemical compound that belongs to the class of imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazoles can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . A NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .
Chemical Reactions Analysis
Imidazoles are known to be involved in a variety of chemical reactions. For instance, they can undergo a ZnCl2-catalyzed [3 + 2] cycloaddition reaction with benzimidates and 2H-azirines to provide multisubstituted imidazoles . They can also participate in a one-pot, four-component synthesis by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .
Scientific Research Applications
Antitubercular Agents Development
Research has shown the potential of 2-chloro-1,4-dimethyl-1H-benzo[d]imidazole derivatives in the development of novel antitubercular agents. These compounds, particularly those substituted at the C-2 position with phenethyl, styryl, and 3,5-dichlorophenethyl moieties, have demonstrated high tuberculostatic activity against Mycobacterium tuberculosis strains. Such derivatives are selective for M. tuberculosis over eukaryotic cells, indicating their potential as a new class of anti-tubercular agents (Gobis et al., 2015).
Spectroscopic Analysis and Molecular Docking
2-chloro-1,4-dimethyl-1H-benzo[d]imidazole and its derivatives have been the subject of detailed spectroscopic analysis and molecular docking studies. These studies include solvent-free synthesis pathways, experimental and computational spectroscopic characterization, reactivity studies based on density functional theory (DFT) calculations, and molecular dynamics (MD) simulations. The antimicrobial activity of these compounds against bacterial strains has also been evaluated, with certain derivatives showing significant activity (Thomas et al., 2018).
Corrosion Inhibition
The derivatives of 2-chloro-1,4-dimethyl-1H-benzo[d]imidazole have been investigated for their corrosion inhibition properties. Studies have indicated that these compounds exhibit good anticorrosion capacity, particularly against mild steel in acidic solutions. The inhibitory effects are attributed to the adsorption of these molecules on the steel surface, which can be both physical and chemical in nature. These findings suggest potential applications in materials science and engineering, especially in corrosion protection (Chaouiki et al., 2020).
Synthesis and Characterization
The synthesis and characterization of 2-chloro-1,4-dimethyl-1H-benzo[d]imidazole derivatives have been a significant area of research. These studies focus on optimizing the reaction conditions to improve yields and determine the structural properties of the synthesized products. Such research is fundamental in the development of new chemical entities with potential applications in pharmaceuticals and materials science (Jin-qing, 2009).
Future Directions
Imidazoles are being deployed in a variety of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
properties
IUPAC Name |
2-chloro-1,4-dimethylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-6-4-3-5-7-8(6)11-9(10)12(7)2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVZJLKLJLIBLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N(C(=N2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1,4-dimethyl-1H-benzo[d]imidazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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